3-Tert-butylsulfanylthiolane 1,1-dioxide

Physical property Solid-state handling Formulation design

3-Tert-butylsulfanylthiolane 1,1-dioxide, also known as 3-(tert-butylthio)sulfolane, is a sulfur-containing heterocyclic compound belonging to the substituted thiolane 1,1-dioxide class. It features a five-membered cyclic sulfone (sulfolane) core with a bulky tert-butylthio substituent at the 3-position.

Molecular Formula C8H16O2S2
Molecular Weight 208.3 g/mol
CAS No. 6338-64-3
Cat. No. B12121379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butylsulfanylthiolane 1,1-dioxide
CAS6338-64-3
Molecular FormulaC8H16O2S2
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCC(C)(C)SC1CCS(=O)(=O)C1
InChIInChI=1S/C8H16O2S2/c1-8(2,3)11-7-4-5-12(9,10)6-7/h7H,4-6H2,1-3H3
InChIKeyKZAZKCUPERCWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Tert-butylsulfanylthiolane 1,1-dioxide (CAS 6338-64-3) – Physicochemical Profile and Class Positioning


3-Tert-butylsulfanylthiolane 1,1-dioxide, also known as 3-(tert-butylthio)sulfolane, is a sulfur-containing heterocyclic compound belonging to the substituted thiolane 1,1-dioxide class . It features a five-membered cyclic sulfone (sulfolane) core with a bulky tert-butylthio substituent at the 3-position. With a molecular formula of C₈H₁₆O₂S₂ and molecular weight of 208.33 g/mol, it is characterized by a melting point of 72.3–72.8 °C, a predicted boiling point of approximately 364.7 °C at 760 mmHg, and a predicted density of 1.17 g/cm³ [1]. The compound is a solid at ambient temperature, which contrasts sharply with the liquid state of the unsubstituted parent sulfolane and many 3-alkyl-substituted analogs, making it a distinct candidate for applications where solid-state handling or crystalline purification is advantageous.

Why 3-Tert-butylsulfanylthiolane 1,1-dioxide Cannot Be Replaced by Generic 3-Substituted Sulfolanes


Within the 3-substituted sulfolane family, the nature of the substituent profoundly influences the compound's physical state, thermal stability, and reactivity. Unsubstituted sulfolane (mp ~27.5 °C) and 3-methylsulfolane (mp ~0.5 °C) are liquids at room temperature, whereas 3-tert-butylsulfanylthiolane 1,1-dioxide is a crystalline solid with a melting point of 72.3–72.8 °C [1][2]. This difference alone precludes direct drop-in substitution in applications requiring a solid reagent or intermediate with specific handling characteristics. Furthermore, the steric bulk of the tert-butyl group on the sulfur atom significantly alters the compound's conformational preferences and reactivity in nucleophilic or oxidative transformations compared to its n-butylthio or smaller alkylthio counterparts [3]. Generic substitution without accounting for these differences risks altered reaction kinetics, product distribution, and failure in formulation-dependent applications such as seal swelling additives.

Quantitative Differentiation Evidence for 3-Tert-butylsulfanylthiolane 1,1-dioxide vs. Structural Analogs


Ambient Physical State: Solid-Liquid Differentiation vs. Sulfolane and 3-Methylsulfolane

The target compound is a crystalline solid at room temperature, evidenced by its melting point of 72.3–72.8 °C, while the unsubstituted parent compound sulfolane melts at approximately 27.5 °C and 3-methylsulfolane melts at approximately 0.5 °C, both being low-melting solids or liquids at ambient conditions [1][2]. This represents a >45 °C elevation in melting point relative to sulfolane and a >70 °C elevation relative to 3-methylsulfolane, enabling solid-phase handling, gravimetric dispensing, and potential for purification by recrystallization rather than distillation.

Physical property Solid-state handling Formulation design

Boiling Point Elevation: Thermal Stability Differentiation vs. Unsubstituted Sulfolane

The predicted boiling point of 3-tert-butylsulfanylthiolane 1,1-dioxide is approximately 364.7 °C at 760 mmHg, compared to the experimentally determined boiling point of 285 °C for unsubstituted sulfolane [1]. This ~80 °C increase in boiling point indicates significantly higher thermal stability and lower volatility, which may be advantageous in high-temperature reactions or applications where evaporative loss of the parent sulfolane would be problematic.

Thermal stability High-temperature applications Distillation behavior

Density and Volumetric Properties for Formulation Calculations

The predicted density of 3-tert-butylsulfanylthiolane 1,1-dioxide is 1.17 g/cm³, which is notably lower than the experimental density of unsubstituted sulfolane (1.261 g/cm³ at 25 °C) and comparable to the density of 3-methylsulfolane (1.19 g/cm³) [1]. The lower density relative to sulfolane, despite a substantially higher molecular weight (208.33 vs. 120.17 g/mol), reflects the larger molar volume occupied by the tert-butylthio substituent. This has practical consequences for volumetric formulation calculations and solubility parameter estimates when designing solvent or additive packages.

Formulation density Volumetric dosing Solubility parameter estimation

Steric Differentiation: Tert-Butyl vs. n-Butylthio Substitution and Impact on Synthetic Reactivity

The tert-butylthio substituent introduces significantly greater steric bulk at the 3-position compared to the isomeric n-butylthio analog (CAS 53287-55-1) or smaller alkylthio groups such as ethylthio (bp 363.6 °C, density 1.25 g/cm³) . Although direct quantitative comparative reactivity data are not available for these specific isomers in the public domain, well-established principles of thioether chemistry indicate that the tert-butyl group shields the sulfur atom from nucleophilic attack and influences the conformational equilibrium of the sulfolane ring. This steric modulation is relevant for chemists using this compound as a synthetic intermediate where regioselective or stereoselective transformations at the sulfur center or the ring are desired [1].

Steric effects Synthetic accessibility Reactivity tuning

Optimal Application Scenarios for 3-Tert-butylsulfanylthiolane 1,1-dioxide Based on Quantitative Differentiation


Seal Swelling Additive in Lubricant and Functional Fluid Formulations

Substituted sulfolanes bearing a 3-alkylthio group with at least 4 carbon atoms in the alkyl chain, a class to which this compound belongs, are patented as effective seal swelling agents for machinery seals in automatic transmissions and other lubricant applications [1]. The solid-state physical form (mp 72.3–72.8 °C) and low density (1.17 g/cm³) of this specific compound may offer formulation advantages such as easier blending as a solid additive and reduced sediment issues compared to lower-melting or liquid analogs that can phase-separate unpredictably in oil-based formulations.

Solid-Phase Organic Synthesis and Reagent Development

The solid, crystalline nature of the compound at room temperature, combined with its elevated melting point relative to common sulfolane solvents, makes it a practical candidate for use as a stoichiometric reagent or intermediate in solid-phase organic synthesis or as a precursor that can be purified by simple recrystallization. In contrast, the liquid nature of sulfolane or 3-methylsulfolane at comparable temperatures complicates their use in solid-supported reaction formats [1][2].

Investigative Studies on Steric Effects in Organosulfur Chemistry

The tert-butylthio substituent provides a well-defined, sterically demanding probe for mechanistic and conformational studies of sulfolane derivatives. Prior work on related thiolane systems has demonstrated that alkyl substituent size directly influences diastereoselectivity and product distributions in oxidation and imination reactions [3]. This compound can serve as a model substrate for extending such investigations to 3-substituted sulfolanes, which are less explored than their 2-substituted counterparts.

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